Ethyl-d5-benzene

Overview

Description

Mechanism of Action

Target of Action

Ethylbenzene-d5, also known as Ethyl-d5-benzene, is a deuterium-labeled version of Ethylbenzene It’s known that ethylbenzene and its derivatives can have effects on the central nervous system .

Mode of Action

A study suggests that there is a non-genotoxic mechanism of action of ethylbenzene, providing evidence that mitochondria-mediated apoptosis could be responsible for certain effects .

Biochemical Pathways

Ethylbenzene-d5 is involved in the anaerobic degradation of ethylbenzene, which is of environmental concern and biochemical interest due to toxicity and novel reactions . The denitrifying strain EbN1 is unique in anaerobically degrading both alkylbenzenes via different pathways which converge at benzoyl coenzyme A . Anaerobic degradation of ethylbenzene is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) .

Pharmacokinetics

The compound’s boiling point is 136 °c (lit) and its density is 0908 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that ethylbenzene and its derivatives can have effects on the central nervous system . It’s also suspected of causing cancer if inhaled, swallowed, or in contact with skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylbenzene-d5. It’s a highly flammable liquid and vapor . It’s harmful if inhaled and may be fatal if swallowed and enters airways . It’s recommended to handle it only outdoors or in a well-ventilated area, away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethylbenzene-d5 are not well-studied. It’s parent compound, ethylbenzene, is known to interact with various enzymes and biomolecules. For instance, the anaerobic degradation of ethylbenzene is initiated by a dehydrogenation to 1-phenyl ethanol . This process involves various enzymes, including ethylbenzene dehydrogenase .

Cellular Effects

The cellular effects of Ethylbenzene-d5 are not well-documented. Ethylbenzene, its non-deuterated counterpart, has been associated with various cellular effects. For example, it has been linked to eye and throat irritation, dizziness, and effects on the kidney .

Molecular Mechanism

Studies on ethylbenzene have shown that it undergoes a catalytic oxidation process, resulting in products such as acetophenone, benzaldehyde, and benzoic acid . Another study suggests that the oxidative dehydrogenation of ethylbenzene to styrene occurs over a V2O5/TiO2 catalyst .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Ethylbenzene-d5 in laboratory settings. Studies on BTEX compounds (benzene, toluene, ethylbenzene, and xylene) suggest that these compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

Information on the dosage effects of Ethylbenzene-d5 in animal models is scarce. A study on ethylbenzene showed that participants with exposure to benzene, ethylbenzene, and o-xylene had a higher risk of cancer .

Metabolic Pathways

Ethylbenzene is known to undergo anaerobic degradation, which involves a series of enzymatic reactions leading to the formation of benzoate or benzoyl-CoA .

Transport and Distribution

Studies suggest that BTEX compounds, including ethylbenzene, are primarily present in the air and can be transported from the soil phase to the atmospheric phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5-benzene can be synthesized through the deuteration of ethylbenzene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under elevated temperatures and pressures to ensure efficient deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylbenzene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5-benzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acetophenone-d5, benzaldehyde-d5, and benzoic acid-d5.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Major Products

The major products formed from these reactions include deuterated derivatives of acetophenone, benzaldehyde, benzoic acid, and cyclohexane .

Scientific Research Applications

Ethyl-d5-benzene is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:

Comparison with Similar Compounds

Ethyl-d5-benzene can be compared with other deuterated compounds, such as:

Benzene-d5: A fully deuterated benzene used in NMR spectroscopy.

Ethyl-1,1-d2-benzene: A partially deuterated ethylbenzene with two deuterium atoms on the ethyl group.

Ethyl-1-13C-benzene: An ethylbenzene labeled with carbon-13 isotope.

This compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in isotopic studies and analytical applications .

Properties

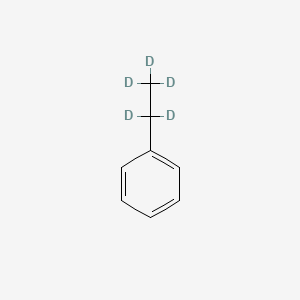

IUPAC Name |

1,1,2,2,2-pentadeuterioethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-ZBJDZAJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942443 | |

| Record name | (~2~H_5_)Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20302-26-5, 38729-11-2 | |

| Record name | Benzene-d5, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020302265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20302-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 38729-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.